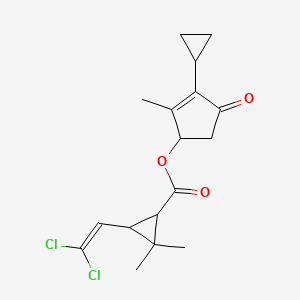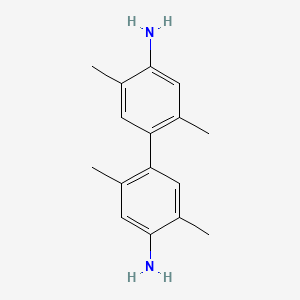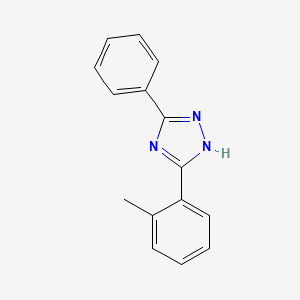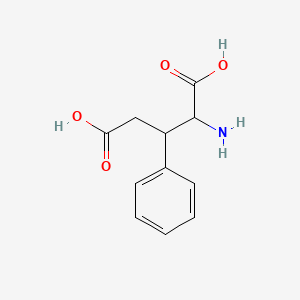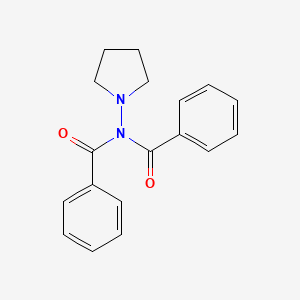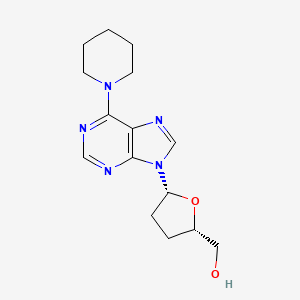
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that features a furan ring, a piperidine moiety, and a purine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine group and the purine base. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex multi-step synthesis. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanmethanol: Lacks the piperidine and purine groups, making it less complex.
Tetrahydrofuran: Similar ring structure but lacks the functional groups present in the target compound.
Purine Derivatives: Share the purine base but differ in the attached functional groups.
Uniqueness
2-Furanmethanol, tetrahydro-5-(6-(1-piperidinyl)-9H-purin-9-yl)-, (2S-cis)- is unique due to its combination of a furan ring, a piperidine moiety, and a purine base. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
120503-28-8 |
|---|---|
Molekularformel |
C15H21N5O2 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-piperidin-1-ylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C15H21N5O2/c21-8-11-4-5-12(22-11)20-10-18-13-14(16-9-17-15(13)20)19-6-2-1-3-7-19/h9-12,21H,1-8H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
VWIRARAVFAPYHD-NWDGAFQWSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3[C@H]4CC[C@H](O4)CO |
Kanonische SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C4CCC(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


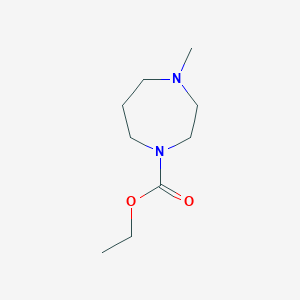



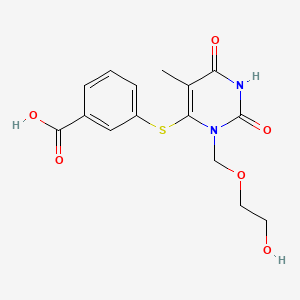
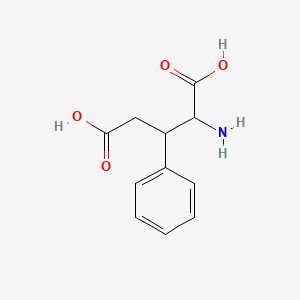
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


